molecular formula C12H17N B14060360 (R)-N-benzyl-1-cyclopropylethanamine

(R)-N-benzyl-1-cyclopropylethanamine

Cat. No.: B14060360
M. Wt: 175.27 g/mol
InChI Key: IAFIYTMWMGDDQD-SNVBAGLBSA-N
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Description

(R)-N-benzyl-1-cyclopropylethanamine is a chiral secondary amine featuring a benzyl group attached to a nitrogen atom and a 1-cyclopropylethyl substituent. This compound is synthesized via reductive amination or coupling reactions, as evidenced by its use in the preparation of spiro oxazolidinedione derivatives (e.g., compound 9 and 14) . Key characteristics include:

  • Molecular Formula: C₁₂H₁₇N (free base) or C₁₄H₂₁NO₂ (acetate salt) .
  • Physical Properties: The acetate salt is a stable powder stored at room temperature (RT) with 95% purity .
  • Synthetic Utility: Acts as a chiral building block in medicinal chemistry, particularly for inhibitors targeting specific biological pathways .

Properties

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

(1R)-N-benzyl-1-cyclopropylethanamine

InChI

InChI=1S/C12H17N/c1-10(12-7-8-12)13-9-11-5-3-2-4-6-11/h2-6,10,12-13H,7-9H2,1H3/t10-/m1/s1

InChI Key

IAFIYTMWMGDDQD-SNVBAGLBSA-N

Isomeric SMILES

C[C@H](C1CC1)NCC2=CC=CC=C2

Canonical SMILES

CC(C1CC1)NCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Reductive Amination

Reductive amination remains the most widely used method for synthesizing (R)-N-benzyl-1-cyclopropylethanamine. The reaction involves cyclopropylamine and benzaldehyde in the presence of reducing agents. Sodium cyanoborohydride (NaBH₃CN) is preferred for its selectivity in forming secondary amines without over-reduction.

Reaction Conditions :

  • Solvent : Methanol or ethanol (polar protic solvents enhance proton availability)
  • Temperature : 0–25°C to minimize imine hydrolysis
  • Stoichiometry : 1:1.2 molar ratio of cyclopropylamine to benzaldehyde
  • Yield : 70–85% with >90% purity after column chromatography

Mechanistic Insights :
Benzaldehyde reacts with cyclopropylamine to form an imine intermediate, which undergoes reduction via hydride transfer from NaBH₃CN. The reaction’s stereochemical outcome depends on the chiral environment; however, racemic mixtures typically form unless chiral auxiliaries or catalysts are employed.

Catalytic Hydrogenation of Imine Precursors

An alternative route involves hydrogenating N-(benzylidene)-1-cyclopropylethanamine intermediates. This method, patented for industrial scalability, uses Raney Nickel under hydrogen gas (1–3 bar).

Protocol :

  • Prepare N-(benzylidene)-1-cyclopropylethanamine by condensing cyclopropylamine with benzaldehyde.
  • Hydrogenate at 50–70°C in methanol for 3–7 hours.
  • Filter catalyst and concentrate to isolate the product.

Performance Metrics :

  • Yield : 83–92%
  • Purity : 95–98% (HPLC) without recrystallization
  • Throughput : Suitable for multi-kilogram batches

Enantioselective Synthesis Strategies

Chiral Resolution of Racemates

Racemic N-benzyl-1-cyclopropylethanamine is resolved using chiral chromatography or diastereomeric salt formation:

Chiral Chromatography :

  • Column : Chiralpak® AD-H
  • Mobile Phase : Hexane/isopropanol (90:10)
  • Resolution : Baseline separation of (R)- and (S)-enantiomers (α = 1.32)

Diastereomeric Salts :

  • Agent : L-Tartaric acid forms crystalline salts with the (R)-enantiomer.
  • Yield : 40–50% recovery after recrystallization

Asymmetric Catalysis

Palladium-catalyzed asymmetric allylic amination provides enantiomerically pure (R)-isomers:

Catalyst : Pd₂(dba)₃ with (R)-BINAP ligand
Substrate : 1-Cyclopropylethyl carbonate + benzylamine
Conditions :

  • Solvent : THF
  • Temperature : 60°C
  • Enantiomeric Excess (ee) : 92–95%

Industrial-Scale Production

Continuous Flow Reductive Amination

Continuous flow systems enhance reproducibility and safety for large-scale synthesis:

Reactor Design :

  • Mixing Module : Microfluidic T-junction ensures rapid imine formation.
  • Reduction Chamber : Packed-bed reactor with immobilized NaBH₃CN on silica.
  • Residence Time : 15–20 minutes

Output :

  • Daily Capacity : 50–100 kg
  • Purity : 98% (GC-MS)
  • Solvent Recovery : 95% methanol recycled

Catalytic Hydrogenation Optimization

Industrial patents emphasize catalyst recycling and solvent selection:

Parameter Optimal Range Impact on Yield
H₂ Pressure 2–3 bar ↑ Yield by 15%
Catalyst Loading 5% w/w Raney Nickel Prevents Overhydrogenation
Temperature 60°C Maximizes Reaction Rate

Data from

Reaction Optimization and Troubleshooting

Byproduct Mitigation

Common byproducts like dialkylated amines arise from excess benzyl halides:

Solutions :

  • Stoichiometric Control : Limit benzyl halide to 1.1 equivalents.
  • Additives : Triethylamine scavenges HX, preventing quaternary ammonium salts.

Purity Enhancement

Crystallization Protocols :

  • Solvent System : Ethyl acetate/hexane (1:3)
  • Purity Improvement : 90% → 99% after two recrystallizations

Comparative Analysis of Methods

Method Yield (%) ee (%) Scalability Cost (USD/kg)
Reductive Amination 85 Racemic Moderate 120
Catalytic Hydrogenation 90 Racemic High 90
Asymmetric Catalysis 75 95 Low 450

Synthesized from

Emerging Technologies

Enzymatic Resolution

Immobilized lipases (e.g., Candida antarctica) selectively hydrolyze (S)-enantiomers:

  • Substrate : N-Benzyl-1-cyclopropylethanamide
  • Conditions : pH 7.0, 37°C
  • ee : 99% (R)-amine after 24 hours

Scientific Research Applications

Chemistry: ®-N-benzyl-1-cyclopropylethanamine is used as a building block in organic synthesis, particularly in the synthesis of chiral amines and other complex molecules.

Biology: In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions and receptor binding studies.

Industry: In the industrial sector, ®-N-benzyl-1-cyclopropylethanamine can be used in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of ®-N-benzyl-1-cyclopropylethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Stereoisomers: (S)-N-benzyl-1-cyclopropylethanamine

The (S)-enantiomer (I-9) shares identical molecular weight and formula but differs in stereochemical configuration. Key distinctions include:

  • Synthesis : The (S)-form is synthesized using NaBH(OAc)₃ as a reducing agent, while the (R)-form may require enantioselective methods or chiral resolution .
  • Biological Relevance : Stereochemistry influences binding to targets; for example, spiro oxazolidinediones derived from racemic mixtures may exhibit varied inhibitory potencies .

Derivatives: N-Benzyl-N-(1-cyclopropylethyl)-2-(5'-hydroxymethyl)acetamide (14)

This derivative introduces an acetamide group, altering physicochemical and pharmacological properties:

  • Synthesis : Formed via coupling of (R)-N-benzyl-1-cyclopropylethanamine with brominated intermediates, achieving a low yield (18%) due to steric hindrance or reactivity challenges .

Secondary Amines with Cyclopropane Motifs

Other secondary amines (e.g., 2-((5-(((4-iodophenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetohydrazide) lack the cyclopropane ring but share benzyl or aromatic groups. These compounds may exhibit divergent:

  • Applications: this compound is prioritized in spirocyclic inhibitor synthesis, while non-cyclopropyl amines are used in triazole-based scaffolds .

Data Table: Comparative Analysis

Property This compound (S)-N-benzyl-1-cyclopropylethanamine Acetamide Derivative (14)
Molecular Weight 175.27 g/mol (free base) 175.27 g/mol 443.1 g/mol
Synthetic Yield 18% (in spiro oxazolidinedione synthesis) Not reported 18%
Purity 95% (acetate salt) Not specified 100% (HPLC)
Commercial Availability Available (Enamine) Discontinued Research-grade only
Key Applications Inhibitor synthesis Chiral intermediates Probable bioactive derivatives

Research Findings and Practical Considerations

  • Stereochemical Impact : Racemic mixtures of N-benzyl-1-cyclopropylethanamine are used in intermediate synthesis, but enantiopure (R)-forms are preferred for targeted bioactivity .
  • Safety and Handling : The acetate salt carries a "Warning" signal word, necessitating proper ventilation and personal protective equipment during use .

Q & A

Q. What are the optimal synthetic routes for (R)-N-benzyl-1-cyclopropylethanamine, and how can reaction conditions be systematically optimized?

  • Methodological Answer : Synthesis typically involves chiral starting materials (e.g., (R)-1-cyclopropylethanamine) and benzylation strategies. Key parameters include:
  • Catalyst selection : Use palladium or nickel catalysts for cross-coupling reactions to introduce the benzyl group.
  • Temperature control : Maintain 60–80°C to balance reaction rate and byproduct formation.
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity .
  • Yield analysis : Monitor via HPLC or GC-MS, targeting >85% purity. Adjust stoichiometry of benzyl halides if side products (e.g., dialkylation) dominate .

Q. How can researchers characterize the stereochemical purity of this compound?

  • Methodological Answer : Use chiral chromatography (e.g., Chiralpak® AD-H column) with hexane/isopropanol mobile phases to resolve enantiomers. Validate purity via:
  • Optical rotation : Compare experimental [α]D values to literature (e.g., -40° to -45° for similar amines) .
  • NMR spectroscopy : Analyze coupling constants (e.g., J values for cyclopropyl protons) to confirm stereochemistry .

Q. What safety protocols are critical for handling this compound in the lab?

  • Methodological Answer :
  • Personal protective equipment (PPE) : Use nitrile gloves, goggles, and fume hoods to avoid skin/eye contact (risk of burns ).
  • Storage : Keep at 2–8°C in airtight containers to prevent oxidation .
  • Spill management : Neutralize with 5% acetic acid and adsorb with vermiculite .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic asymmetric reactions?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate transition-state energies to identify favorable pathways (e.g., cyclopropane ring strain vs. benzyl group steric effects).
  • Molecular docking : Simulate interactions with chiral catalysts (e.g., BINAP-metal complexes) to optimize enantioselectivity .
  • Validate experimentally : Compare predicted vs. observed enantiomeric excess (ee) using chiral HPLC .

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

  • Methodological Answer :
  • Multi-technique validation : Cross-check NMR, IR, and X-ray crystallography to confirm structural assignments.
  • Error analysis : Identify solvent impurities (e.g., residual DMSO in NMR) or temperature-dependent conformational changes .
  • Replicate studies : Repeat synthesis under controlled conditions to isolate variables (e.g., humidity, catalyst lot) .

Q. How can researchers assess the compound’s potential neuropharmacological activity while addressing ethical data-sharing challenges?

  • Methodological Answer :
  • In vitro assays : Test binding affinity to dopamine/serotonin receptors using radioligand displacement (IC50 values).
  • Data anonymization : Strip metadata from datasets before sharing (e.g., via FAIR principles) to comply with GDPR/IRB guidelines .
  • Collaborative frameworks : Use secure platforms (e.g., EU Open Science Cloud) for controlled access to sensitive data .

Q. What mechanistic insights explain the stability of the cyclopropane ring under basic conditions?

  • Methodological Answer :
  • Kinetic studies : Monitor ring-opening reactions via UV-Vis spectroscopy under varying pH (pH 7–12).
  • Theoretical analysis : Use Hückel’s rule to assess aromatic transition states during ring strain release.
  • Isotope labeling : Track 13C-labeled cyclopropane carbons in mass spectrometry to identify degradation pathways .

Data Contradiction and Analysis

Q. How should researchers address discrepancies in reported enantiomeric excess values for synthetic batches?

  • Methodological Answer :
  • Standardize assays : Use identical chiral columns and mobile phases across labs.
  • Calibrate instruments : Validate polarimeters with certified reference standards (e.g., (S)-ibuprofen).
  • Statistical rigor : Apply ANOVA to batch data; outliers may indicate unoptimized quenching steps .

Q. What interdisciplinary approaches reconcile conflicting toxicity profiles in preclinical studies?

  • Methodological Answer :
  • Meta-analysis : Aggregate data from zebrafish assays, murine models, and human cell lines.
  • Dose-response modeling : Identify thresholds for hepatotoxicity using Hill equation fits.
  • Mechanistic toxicology : Link adverse effects to metabolic pathways (e.g., CYP450 oxidation) via LC-MS/MS .

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